N'-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(4-Methylpiperidin-1-yl)-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides and hydroxides.
Substitution: Substituted hydrazones.
Scientific Research Applications
N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The nitro group and hydrazone moiety play crucial roles in the binding and activity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine moiety but lacks the hydrazone and nitro groups.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains the piperidine ring but differs in the rest of the structure.
2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine: Similar piperidine derivative with different functional groups
Uniqueness
N’-[(E)-[4-(4-Methylpiperidin-1-YL)-3-nitrophenyl]methylidene]pyridine-3-carbohydrazide is unique due to its combination of the piperidine ring, nitro group, and hydrazone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C19H21N5O3 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-14-6-9-23(10-7-14)17-5-4-15(11-18(17)24(26)27)12-21-22-19(25)16-3-2-8-20-13-16/h2-5,8,11-14H,6-7,9-10H2,1H3,(H,22,25)/b21-12+ |
InChI Key |
YOBOMBRWIXLZIZ-CIAFOILYSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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